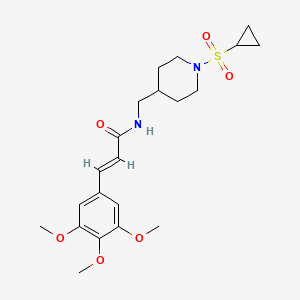

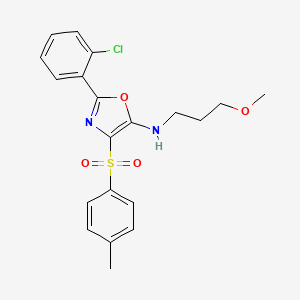

![molecular formula C14H16N2OS B2608539 [2-(allylsulfanyl)-1-benzyl-1H-imidazol-5-yl]methanol CAS No. 478031-85-5](/img/structure/B2608539.png)

[2-(allylsulfanyl)-1-benzyl-1H-imidazol-5-yl]methanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“[2-(allylsulfanyl)-1-benzyl-1H-imidazol-5-yl]methanol” is a chemical compound with the molecular formula C14H16N2OS . It has an average mass of 260.355 Da and a monoisotopic mass of 260.098328 Da .

Molecular Structure Analysis

The molecular structure of “[2-(allylsulfanyl)-1-benzyl-1H-imidazol-5-yl]methanol” consists of a benzyl group attached to an imidazole ring, which is further substituted with an allyl sulfanyl group and a methanol group .Aplicaciones Científicas De Investigación

Methanol as a Hydrogen Source and Synthon

Methanol is recognized for its dual role as a hydrogen source and a C1 synthon, with applications in chemical synthesis and energy technologies. A study by Sarki et al. (2021) demonstrated a clean, cost-effective method for the selective N-methylation of amines using methanol, with RuCl3.xH2O as a catalyst. This method facilitates the synthesis of marketed pharmaceutical agents through late-stage functionalization, underscoring methanol's synthetic value in organic reactions (Sarki et al., 2021).

Imidazole Derivatives in Organic Synthesis

Imidazole derivatives are versatile intermediates in organic synthesis. Ohta et al. (1987) described the preparation of (1-methyl-1H-imidazol-2-yl)methanol derivatives and their conversion into carbonyl compounds, highlighting the synthetic utility of these derivatives as masked forms of the carbonyl group (Ohta et al., 1987).

Synthesis of 3-Oxo-4-Amino-1,2,3-Oxadiazole

Bohle and Perepichka (2009) explored a synthetic route to 3-oxo-4-phenyl-5-amino-1,2,3-oxadiazole from benzyl cyanide, presenting a novel approach to synthesize derivatives of this compound. This research demonstrates the potential for creating new molecules with varied applications in chemical synthesis (Bohle & Perepichka, 2009).

Trisubstituted Imidazoles Synthesis

Azizi et al. (2012) reported an efficient one-pot synthesis of trisubstituted imidazoles under catalyst-free conditions, offering a broad application scope for the synthesis of compounds with potential pharmaceutical applications (Azizi et al., 2012).

Antihypertensive Drug Characterization

Research on losartan, an antihypertensive drug featuring an imidazole moiety, revealed a perfectly ordered structure stabilized by intermolecular hydrogen bonding, exemplifying the application of imidazole derivatives in drug design and characterization (Tessler & Goldberg, 2004).

Direcciones Futuras

Propiedades

IUPAC Name |

(3-benzyl-2-prop-2-enylsulfanylimidazol-4-yl)methanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2OS/c1-2-8-18-14-15-9-13(11-17)16(14)10-12-6-4-3-5-7-12/h2-7,9,17H,1,8,10-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSRPEHIUFWGZOU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCSC1=NC=C(N1CC2=CC=CC=C2)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501333499 |

Source

|

| Record name | (3-benzyl-2-prop-2-enylsulfanylimidazol-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501333499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

37.9 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24821065 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

478031-85-5 |

Source

|

| Record name | (3-benzyl-2-prop-2-enylsulfanylimidazol-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501333499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

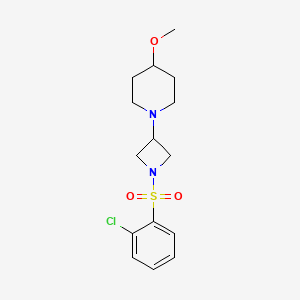

![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)isoxazole-5-carboxamide](/img/structure/B2608457.png)

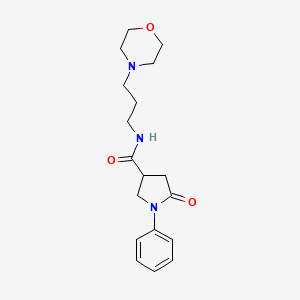

![N-(2,3-dimethylphenyl)-2-(3-(4-methoxybenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2608462.png)

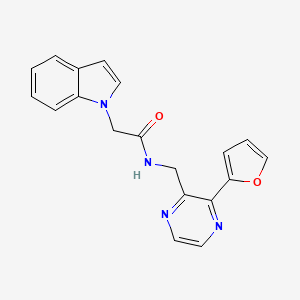

![7-Amino-4H-pyrido[3,2-b][1,4]oxazin-3-one;hydrochloride](/img/structure/B2608471.png)

![2-chloro-N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]benzene-1-sulfonamide](/img/structure/B2608475.png)

![N-[cyano(thiophen-3-yl)methyl]-3-(ethylsulfamoyl)benzamide](/img/structure/B2608476.png)

![1-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-3,4,7,9-tetramethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2608479.png)